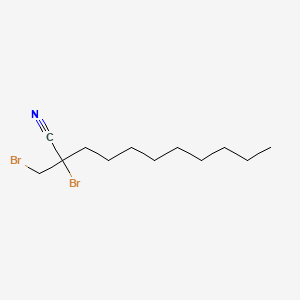
2-Bromo-2-(bromomethyl)undecanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-(bromomethyl)undecanenitrile is an organic compound with the molecular formula C12H21Br2N It is a brominated nitrile, characterized by the presence of two bromine atoms and a nitrile group attached to an undecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(bromomethyl)undecanenitrile typically involves the bromination of 2-(bromomethyl)undecanenitrile. This can be achieved through the reaction of 2-(bromomethyl)undecanenitrile with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and bromine concentration, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-(bromomethyl)undecanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of amides or carboxylic acids.
Scientific Research Applications
2-Bromo-2-(bromomethyl)undecanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Bromo-2-(bromomethyl)undecanenitrile involves its reactivity with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the nitrile group can undergo nucleophilic addition. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting cellular processes and exhibiting bioactivity.
Comparison with Similar Compounds
2-Bromo-2-(chloromethyl)undecanenitrile: Similar structure but with a chlorine atom instead of a second bromine atom.
2-Chloro-2-(bromomethyl)undecanenitrile: Similar structure but with a chlorine atom instead of the first bromine atom.
2-Bromo-2-(bromomethyl)dodecanenitrile: Similar structure but with a longer carbon chain.
Uniqueness: 2-Bromo-2-(bromomethyl)undecanenitrile is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic applications and research studies.
Properties
CAS No. |
90632-90-9 |
|---|---|
Molecular Formula |
C12H21Br2N |
Molecular Weight |
339.11 g/mol |
IUPAC Name |
2-bromo-2-(bromomethyl)undecanenitrile |
InChI |
InChI=1S/C12H21Br2N/c1-2-3-4-5-6-7-8-9-12(14,10-13)11-15/h2-10H2,1H3 |
InChI Key |
MVTHOMDYXRLOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CBr)(C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















